4-硝基苯甲酰氯

概述

描述

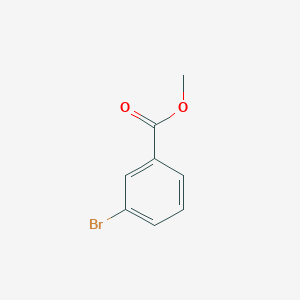

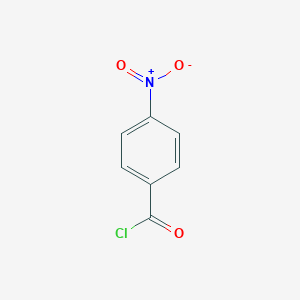

4-Nitrobenzoyl chloride (4-NBC) is an organic compound belonging to the family of nitrobenzoic acid derivatives. It is a colorless to yellowish-brown crystalline solid with a pungent odor. 4-NBC is a widely used reagent in organic synthesis, particularly in the preparation of pharmaceuticals and pesticides. It is also used in the production of dyes and other organic compounds.

科学研究应用

苯并呋喃的合成

4-硝基苯甲酰氯与三苯基膦盐反应合成苯并呋喃 . 这些化合物是潜在的正电子发射断层扫描 (PET) 示踪剂,它们用于医学成像以可视化人体内的生理过程 .

雄烯二醇的衍生化

4-硝基苯甲酰氯已被用于雄烯二醇 (Androstenediol) 的衍生化,雄烯二醇是一种前列腺癌的内源性增殖剂 . 这一过程有助于检测和研究这种化合物。

迈克尔加成反应

4-硝基苯甲酰氯参与迈克尔加成反应 , 一种烯醇或烯醇负离子攻击 α,β-不饱和羰基化合物的化学反应类型。这种反应是形成碳-碳键的有效方法。

亨利反应

在有机化学领域,4-硝基苯甲酰氯用于亨利反应 , 这是一个用途广泛的碳-碳键形成反应。该反应用于合成各种有机化合物。

O-烷基化

4-硝基苯甲酰氯用于 O-烷基化 , 这是一个在化合物中引入烷基的过程。该反应通常用于生产药物和精细化学品。

环加成反应

环加成反应涉及通过两个或多个不饱和分子的加成形成环状结构 . 4-硝基苯甲酰氯用于这些反应,这些反应是合成许多有机化合物的基础。

活性药物成分生产中的中间体

4-硝基苯甲酰氯被用作活性药物成分生产的中间体 . 这些是药物中产生预期治疗效果的成分。

染料生产

最后,4-硝基苯甲酰氯用于染料生产 . 化合物中的硝基可以影响染料的颜色。

作用机制

Target of Action

4-Nitrobenzoyl chloride is a versatile compound used in various chemical reactions. It primarily targets triphenylphosphonium salt and Adiol (Androstenediol) , an endogenous proliferation agent of prostate cancer .

Mode of Action

The compound interacts with its targets through chemical reactions. It reacts with triphenylphosphonium salt to synthesize benzofurans , which are potential positron emission tomography (PET) tracers . Additionally, it has been used for the derivatization of Adiol .

Biochemical Pathways

Its reaction with triphenylphosphonium salt to synthesize benzofurans suggests its involvement in theintramolecular Wittig reaction .

Result of Action

The primary result of 4-Nitrobenzoyl chloride’s action is the synthesis of benzofurans , which are potential PET tracers . This suggests that the compound could have applications in medical imaging. Additionally, its use in the derivatization of Adiol indicates its potential role in prostate cancer research .

安全和危害

未来方向

The future directions of 4-Nitrobenzoyl chloride could involve its use in the synthesis of benzofurans, potential positron emission tomography (PET) tracers, by the intramolecular Wittig reaction . It could also be used for the derivatization of Adiol (Androstenediol), an endogenous proliferation agent of prostate cancer .

属性

IUPAC Name |

4-nitrobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO3/c8-7(10)5-1-3-6(4-2-5)9(11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKDHHIUENRGTHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO3 | |

| Record name | P-NITROBENZOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20762 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9025742 | |

| Record name | 4-Nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

P-nitrobenzoyl chloride appears as yellow needles or powder with a pungent odor. (NTP, 1992), Bright yellow solid with pungent odor; [Merck Index] Yellow crystalline solid; [Alfa Aesar MSDS] | |

| Record name | P-NITROBENZOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20762 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Nitrobenzoyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11195 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

396 to 401 °F at 105 mmHg (NTP, 1992) | |

| Record name | P-NITROBENZOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20762 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Decomposes (NTP, 1992) | |

| Record name | P-NITROBENZOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20762 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS RN |

122-04-3 | |

| Record name | P-NITROBENZOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20762 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Nitrobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrobenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrobenzoyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5381 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoyl chloride, 4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.108 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-NITROBENZOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3H8PW2GC4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

167 °F (NTP, 1992) | |

| Record name | P-NITROBENZOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20762 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula, weight, and structure of 4-nitrobenzoyl chloride?

A1: 4-Nitrobenzoyl chloride has the molecular formula C₇H₄ClNO₃ and a molecular weight of 185.56 g/mol. Its structure consists of a benzene ring substituted with a nitro group (-NO₂) at the para position and a acyl chloride group (-COCl) at position 1.

Q2: What are the key spectroscopic characteristics of 4-Nitrobenzoyl chloride?

A2: 4-Nitrobenzoyl chloride exhibits characteristic absorption bands in infrared (IR) spectroscopy, including those corresponding to the carbonyl group (C=O), nitro group (NO₂), and aromatic C-H stretches. In nuclear magnetic resonance (NMR) spectroscopy, distinct signals for the aromatic protons are observed. [, , , ]

Q3: How does the presence of the nitro group influence the reactivity of 4-Nitrobenzoyl chloride?

A3: The electron-withdrawing nitro group at the para position of the benzene ring enhances the electrophilicity of the carbonyl carbon in the acyl chloride group. This makes 4-nitrobenzoyl chloride more reactive towards nucleophiles compared to benzoyl chloride. [, ]

Q4: In what solvents is 4-Nitrobenzoyl chloride typically soluble?

A4: 4-Nitrobenzoyl chloride demonstrates good solubility in common organic solvents such as acetone, dichloromethane, tetrahydrofuran (THF), and diethyl ether. [, , , ]

Q5: What types of reactions is 4-Nitrobenzoyl chloride commonly used for?

A5: 4-Nitrobenzoyl chloride is frequently employed as an acylating reagent in reactions with various nucleophiles, including amines, alcohols, and thiols. These reactions yield amides, esters, and thioesters, respectively. [, , , , , , , , , , , , , , ]

Q6: Can you provide specific examples of 4-Nitrobenzoyl chloride's use in synthesis?

A6: Certainly. 4-Nitrobenzoyl chloride is employed in the synthesis of:

- Derivatization agents: It reacts with alcohols and phenols to form UV-active or fluorescent derivatives for analytical purposes, enhancing their detectability in HPLC analysis. [, ]

- Pharmaceuticals: It is utilized in the synthesis of various pharmaceutical compounds, including analgesics, anti-inflammatory drugs, and antimicrobial agents. [, , , , ]

- Polymers: It serves as a monomer or a modifying agent in the synthesis of polyamides, polyimides, and other high-performance polymers. [, , , , , , ]

Q7: How does 4-Nitrobenzoyl chloride react with amines?

A7: 4-Nitrobenzoyl chloride readily reacts with primary and secondary amines to form amides. This reaction, often carried out in the presence of a base like triethylamine or pyridine, is known as acylation. [, , , , ]

Q8: Have computational methods been applied to study 4-Nitrobenzoyl chloride and its reactions?

A8: Yes, computational chemistry techniques, such as density functional theory (DFT) calculations, have been used to investigate the electronic structure, reactivity, and reaction mechanisms involving 4-nitrobenzoyl chloride. [, ]

Q9: How does the introduction of substituents on the benzene ring of 4-Nitrobenzoyl chloride affect its reactivity?

A9: The electronic nature and position of substituents on the benzene ring can significantly influence the reactivity of 4-nitrobenzoyl chloride. Electron-withdrawing groups generally enhance reactivity, while electron-donating groups tend to decrease it. [, , , , ]

Q10: What are the stability considerations for 4-Nitrobenzoyl chloride?

A10: 4-Nitrobenzoyl chloride is sensitive to moisture and hydrolyzes readily in the presence of water, forming 4-nitrobenzoic acid and hydrochloric acid. It is typically stored under anhydrous conditions. [, ]

Q11: What analytical methods are commonly employed to characterize and quantify 4-Nitrobenzoyl chloride and its derivatives?

A11: Several analytical techniques are used:

- Spectroscopy: IR, NMR, and mass spectrometry (MS) are crucial for structural elucidation. [, , , , , , , , , , , , , , ]

- Chromatography: Thin-layer chromatography (TLC), gas chromatography (GC), and high-performance liquid chromatography (HPLC) are used to assess reaction progress, purify compounds, and analyze mixtures containing 4-nitrobenzoyl chloride derivatives. [, , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。